Benzene, [3-(2-propenyl)-1-octynyl]-
Description
"Benzene, [3-(2-propenyl)-1-octynyl]-" is a substituted aromatic compound featuring a benzene ring with two distinct functional groups: a 2-propenyl (allyl) group at the 3-position and a 1-octynyl group at the 1-position. The octynyl group introduces a linear alkyne chain (C≡C) with eight carbon atoms, conferring unique electronic and steric properties.
Properties
CAS No. |
491859-66-6 |
|---|---|
Molecular Formula |
C17H22 |
Molecular Weight |
226.36 g/mol |
IUPAC Name |
3-prop-2-enyloct-1-ynylbenzene |
InChI |
InChI=1S/C17H22/c1-3-5-7-11-16(10-4-2)14-15-17-12-8-6-9-13-17/h4,6,8-9,12-13,16H,2-3,5,7,10-11H2,1H3 |
InChI Key |
NEQFTPGJSUAVGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC=C)C#CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [3-(2-propenyl)-1-octynyl]- typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling process.
Chemical Reactions Analysis
Types of Reactions: Benzene, [3-(2-propenyl)-1-octynyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring reacts with electrophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
Chemistry: Benzene, [3-(2-propenyl)-1-octynyl]- is used as a building block in organic synthesis, enabling the creation of more complex molecules through various coupling reactions .
Biology: In biological research, this compound can be used to study the effects of aromatic compounds on biological systems, including their interactions with enzymes and receptors.
Industry: In the industrial sector, Benzene, [3-(2-propenyl)-1-octynyl]- can be used in the production of advanced materials, such as polymers and resins, due to its ability to undergo polymerization reactions .
Mechanism of Action
The mechanism of action of Benzene, [3-(2-propenyl)-1-octynyl]- involves its interaction with various molecular targets, including enzymes and receptors. The compound’s aromatic ring allows it to participate in π-π interactions, while the propenyl and octynyl groups can engage in hydrophobic interactions with target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between "Benzene, [3-(2-propenyl)-1-octynyl]-" and analogous benzene derivatives:
Structural and Functional Insights
Substituent Effects: The octynyl group in the target compound introduces significant hydrophobicity (predicted higher logP) compared to shorter alkyne or allyl-substituted analogs like methyl eugenol (C₁₁H₁₄O₂) . This property may enhance membrane permeability in biological systems. Methoxy groups in analogs (e.g., 1,2,3-trimethoxy-5-allylbenzene) increase polarity and hydrogen-bonding capacity, influencing solubility and retention times in chromatography .
Reactivity :
- The terminal alkyne in the octynyl group enables click chemistry (e.g., Huisgen cycloaddition), unlike saturated or methoxy-substituted derivatives .
- Allyl groups in all compounds participate in electrophilic aromatic substitution, but the octynyl chain may sterically hinder such reactions compared to smaller substituents .
Biological Activity: Methyl eugenol (1,2-dimethoxy-4-allylbenzene) exhibits antibiotic properties due to its methoxy-allyl motif . The target compound’s octynyl group could modulate bioactivity by altering binding affinity to microbial targets.
Synthetic Considerations :
- Longer alkyne chains (e.g., octynyl) require specialized catalysts for efficient coupling reactions, unlike shorter propynyl derivatives .
- Branched substituents (e.g., 1,3-dimethyl-3-butenylbenzene) reduce steric strain compared to linear chains, affecting synthetic yields .
Research Findings and Data Trends
- Chromatographic Behavior : Allyl-substituted benzenes with methoxy groups (e.g., 1,2,3-trimethoxy-5-allylbenzene) exhibit higher peak areas in GC-MS analyses, indicating greater abundance in natural extracts compared to alkyne-substituted derivatives .
- Thermal Stability : Compounds with unsaturated substituents (alkynes, allyls) may decompose at lower temperatures than saturated analogs, as observed in SFE (supercritical fluid extraction) studies at 35–45 °C .
- Pharmacological Potential: Benzene derivatives with allyl and methoxy groups show consistent bioactivity, suggesting that the target compound’s octynyl group could be optimized for drug design .
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